Methiobencarb

Description

Historical Context and Agricultural Significance

Methiobencarb, also known as Thiobencarb (B1683131), was first introduced as a member of the thiocarbamate class of herbicides in 1957. These herbicides were developed to address the significant challenge of weed control in various crops. The development of synthetic herbicides like this compound marked a pivotal shift in agricultural practices, moving towards chemical solutions to enhance crop yields by reducing competition from weeds.

The primary agricultural application and significance of this compound lie in its use in rice paddies. Effective weed management is crucial for optimizing rice production, and herbicides have been shown to increase profitability by reducing labor costs and improving yields. Specifically, in transplanted rice, this compound has been utilized to control a range of weed species that can significantly impact crop growth and output.

The economic benefits of herbicide use in rice farming are well-documented, with studies indicating that effective weed control can substantially increase a farmer's net return. While specific economic data for this compound alone is not extensively detailed in readily available literature, the broader context of herbicide economics in rice production underscores its importance. For instance, research has shown that in rice cultivation, the adoption of effective weed management practices, including the use of herbicides, is a key factor in maximizing profitability.

Research Trajectories and Current Knowledge Gaps Regarding this compound

Research on this compound has followed a trajectory common to many agricultural chemicals, beginning with its synthesis and initial efficacy trials, followed by studies on its environmental fate and non-target effects. A significant body of research has focused on its behavior in the unique environment of paddy fields.

Detailed Research Findings:

Studies have extensively investigated the degradation of this compound in soil and water. The herbicide is known to dissipate through processes such as microbial degradation and hydrolysis. The half-life of this compound in soil can vary depending on environmental conditions. For example, one study reported a half-life of 10.24 days in sandy clay loam soil. ekb.eg The degradation of this compound leads to the formation of several metabolites, which are generally more hydrophilic than the parent compound.

The efficacy of this compound in controlling weeds has been a subject of comparative studies. In one such study focusing on transplanted rice, it was observed that among the herbicides tested, Thiobencarb exhibited the lowest weed control efficiency. researchgate.net This highlights the importance of selecting appropriate herbicides based on the specific weed spectrum and environmental conditions.

Management practices have also been shown to influence the environmental concentration of this compound. Research has demonstrated that implementing a 30-day water holding period in rice paddies can significantly reduce the concentration of Thiobencarb in the water by as much as 64%. nih.gov This finding is crucial for developing best management practices to minimize potential off-site movement of the herbicide.

Current Knowledge Gaps:

Despite the existing body of research, several knowledge gaps remain regarding this compound. A comprehensive understanding of the long-term impacts of continuous this compound application on the microbial communities within paddy soil ecosystems is an area that requires further investigation. While some studies have touched upon the effects of herbicides on soil microbes, detailed, long-term studies specific to this compound are limited.

Furthermore, there is a need for more in-depth research into the complete degradation pathways of this compound and the potential ecological effects of its various metabolites. While some primary metabolites have been identified, a full picture of their persistence, transport, and potential toxicity in the environment is not yet complete.

Another area requiring more research is the development of potential resistance in weed populations to this compound. Continuous use of any single herbicide can lead to the selection of resistant biotypes, and ongoing monitoring and research are necessary to understand and mitigate this risk. Finally, while general economic benefits of herbicides in rice are acknowledged, more specific and current economic impact assessments of this compound use, particularly in comparison to newer herbicide technologies, would be valuable for informing sustainable agricultural practices.

Interactive Data Tables

Degradation of this compound (Thiobencarb) in Soil

| Soil Type | Half-Life (days) | Reference |

| Sandy Clay Loam | 10.24 | ekb.eg |

Efficacy of Herbicides in Transplanted Rice

| Herbicide | Weed Control Efficiency | Reference |

| Thiobencarb | Lowest among tested | researchgate.net |

| Other Herbicides | Higher than Thiobencarb | researchgate.net |

Impact of Water Management on Thiobencarb Concentration

| Water Holding Period (days) | Reduction in Concentration | Reference |

| 30 | 64% | nih.gov |

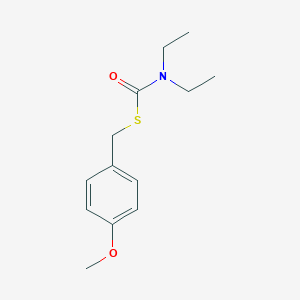

Structure

2D Structure

3D Structure

Properties

CAS No. |

18357-78-3 |

|---|---|

Molecular Formula |

C13H19NO2S |

Molecular Weight |

253.36 g/mol |

IUPAC Name |

S-[(4-methoxyphenyl)methyl] N,N-diethylcarbamothioate |

InChI |

InChI=1S/C13H19NO2S/c1-4-14(5-2)13(15)17-10-11-6-8-12(16-3)9-7-11/h6-9H,4-5,10H2,1-3H3 |

InChI Key |

BUHNESFUCHPWED-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)SCC1=CC=C(C=C1)OC |

Canonical SMILES |

CCN(CC)C(=O)SCC1=CC=C(C=C1)OC |

Other CAS No. |

18357-78-3 |

Origin of Product |

United States |

Environmental Distribution and Transformation Dynamics of Methiobencarb

Environmental Degradation Pathways of Methiobencarb

The persistence of this compound in the environment is largely determined by its susceptibility to various degradation processes. These can be broadly categorized into abiotic and biotic mechanisms, each playing a significant role in its transformation and ultimate mineralization.

Abiotic Transformation Mechanisms

Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily driven by physical and chemical factors in the environment. For this compound, the key abiotic transformation mechanisms are photolysis and hydrolysis.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. In the case of this compound, photolysis is considered a dissipation pathway, although its significance can vary depending on environmental conditions.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis is often dependent on the pH and temperature of the surrounding medium. For many carbamate (B1207046) herbicides, hydrolysis is a major degradation pathway, particularly under alkaline conditions.

Studies on the hydrolytic stability of carbamates indicate that they are generally susceptible to hydrolysis, with the rate increasing significantly in alkaline environments. For instance, the degradation of the related compound methomyl (B1676398) is primarily driven by hydrolysis under alkaline conditions. The main degradation products identified from the hydrolysis of similar carbamates are methomyl oxime. It is anticipated that this compound would undergo a similar hydrolytic cleavage of the ester bond, yielding its corresponding phenol (B47542) and other derivatives. The persistence of this compound in aquatic systems is therefore highly influenced by the pH of the water body.

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms, is a primary route for the dissipation of many organic pesticides from the environment. The metabolic activity of diverse microbial populations in soil and aquatic ecosystems plays a crucial role in the breakdown of this compound.

Soil microorganisms are highly effective in degrading a wide range of pesticides, including thiocarbamates. The degradation of this compound in soil is an active area of research, with several bacterial species identified as being capable of utilizing this herbicide as a source of carbon and nitrogen.

The degradation of the closely related herbicide thiobencarb (B1683131) has been studied extensively and provides insights into the potential metabolic pathways for this compound. Microbial degradation of thiobencarb can proceed through several mechanisms, including N-deethylation, sulfoxidation, hydroxylation, and dechlorination. A novel degradation pathway has been identified in Acidovorax sp. strain T1, which involves the cleavage of the C-S bond to produce diethylcarbamothioic S-acid and 4-chlorobenzaldehyde (B46862). This is followed by further oxidation of 4-chlorobenzaldehyde to 4-chlorobenzoic acid and subsequent dechlorination.

Bacterial consortia have been shown to be effective in degrading thiocarbamates. Genera such as Dechloromonas, Thauera, Azoarcus, Azospirillum, Ochrobactrum, Sphingobium, and Sphingomonas have been implicated in the degradation of thiobencarb in paddy soils. It is highly probable that similar microbial communities and enzymatic systems are involved in the breakdown of this compound in soil environments. The rate of microbial degradation is influenced by various soil properties, including organic matter content, moisture, temperature, and pH.

Table 1: Microbial Genera Involved in the Degradation of Related Thiocarbamate Herbicides in Soil

| Microbial Genus | Potential Role in Degradation |

| Acidovorax | Cleavage of the C-S bond |

| Dechloromonas | Degradation under anaerobic conditions |

| Thauera | Degradation under anaerobic conditions |

| Azoarcus | Degradation under anaerobic conditions |

| Azospirillum | Component of degrading consortia |

| Ochrobactrum | Component of degrading consortia |

| Sphingobium | Component of degrading consortia |

| Sphingomonas | Component of degrading consortia |

In aquatic ecosystems, the microbial degradation of this compound is a key process influencing its persistence in the water column and sediments. Microorganisms present in water and sediment play a vital role in the biotransformation of this herbicide.

While specific studies focusing solely on the microbial metabolism of this compound in aquatic environments are not abundant, research on other herbicides provides a framework for understanding the potential processes. The degradation of pesticides in aquatic systems is often carried out by a diverse community of bacteria and fungi. The rate of degradation can be influenced by factors such as nutrient availability, oxygen levels, and the presence of co-substrates. In general, the degradation pathways observed in soil ecosystems, such as hydrolysis and oxidation, are also expected to occur in aquatic environments, mediated by aquatic microorganisms. The presence of this compound can lead to shifts in the microbial community structure, favoring populations that are capable of its degradation.

Plant-Mediated Transformation of this compound

The transformation of this compound within plant systems is a critical aspect of its environmental fate. While detailed metabolic pathways in a wide variety of plants are not extensively documented in publicly available literature, research on related compounds in crops like rice provides a foundational understanding. For instance, the metabolism of the related herbicide thiobencarb in rice plants has been studied, showing it can be metabolized after absorption. fao.org This process is significant as it influences the potential for residue accumulation and the nature of the chemical compounds that persist in the plant.

Organic compounds can enter plant systems through two primary routes: desorption from the soil followed by root uptake, or deposition on plant surfaces from the air. fao.org Once inside the plant, passive and active transport mechanisms move the compounds through the plant's vascular system. fao.org The chemical properties of a pesticide, such as its octanol-water partition coefficient (Kow), influence its uptake and translocation. fao.org Compounds like thiobencarb are known to be rapidly metabolized during translocation within the plant. fao.org After a 10-week period in one study, thiobencarb was no longer detectable in rice plants, but a metabolite was identified, indicating active transformation within the plant tissues. fao.org

Environmental Persistence and Half-Life Assessment of this compound

The persistence of a pesticide in the environment is commonly measured by its half-life (DT50), the time it takes for half of the initial amount to degrade. msuextension.orgnih.gov This metric is crucial for assessing the potential for long-term environmental exposure and accumulation. nih.gov Pesticide half-lives are categorized to estimate their persistence: low (less than 16 days), moderate (16 to 59 days), and high (over 60 days). nih.gov

Soil Persistence Studies

The persistence of this compound in soil is influenced by factors such as soil type, temperature, moisture, and microbial activity. msuextension.org For the related compound thiobencarb, soil half-life values have been reported to range from 10 to 77 days under non-flooded conditions. herts.ac.uk In one study conducted in a sandy clay loam soil, thiobencarb had an estimated half-life of 10.24 days. herts.ac.uk Another study reported a half-life of 12 days. herts.ac.uk However, under the flooded conditions typical of rice paddies, the half-life can be significantly longer, ranging from 100 to 200 days. herts.ac.uk The degradation process in soil often follows first-order kinetics, where the rate of degradation is proportional to the concentration of the chemical. herts.ac.uk

Table 1: Reported Soil Half-Life for Thiobencarb (as a related compound)

| Condition | Half-Life (Days) | Reference |

|---|---|---|

| Non-flooded | 10 - 77 | herts.ac.uk |

| Sandy Clay Loam (Lab) | 10.24 | herts.ac.uk |

| Flooded | 100 - 200 | herts.ac.uk |

Aquatic System Persistence Evaluations

In aquatic environments, pesticide persistence is affected by processes like hydrolysis, photolysis (breakdown by sunlight), and microbial degradation. epa.gov For thiobencarb, studies have shown that it can be very stable in water. One study reported a half-life of 74.7 hours in natural lake water, suggesting that microbial breakdown may accelerate its degradation compared to experimental water where the half-life was 247.66 hours. bcpcpesticidecompendium.org Another study indicated a photolysis half-life of 1.5 days in water when exposed to ultraviolet light. bcpcpesticidecompendium.org

Sediment Persistence Studies

Transport and Mobility of this compound in Environmental Matrices

The movement of a pesticide through the environment is largely governed by its tendency to adhere to soil particles versus remaining dissolved in water. This characteristic is quantified by the soil sorption coefficient.

Soil Sorption and Adsorption Characteristics

The soil adsorption coefficient (Koc) is a key parameter used to predict the mobility of a chemical in soil. chemsafetypro.comresearchgate.net It measures the partitioning of a chemical between soil organic carbon and water. researchgate.net A high Koc value indicates that the compound is strongly adsorbed to soil particles and is therefore less mobile, reducing the risk of it leaching into groundwater. chemsafetypro.comresearchgate.net Conversely, a low Koc value suggests the chemical is more mobile in the soil. researchgate.net The Koc is normalized for the organic carbon content of the soil, allowing for comparison across different soil types. researchgate.net For pesticides, a higher Koc is generally preferred to minimize contamination of water resources. chemsafetypro.com However, very high Koc values (e.g., log Koc > 4.5) may raise concerns about persistence and potential effects on soil-dwelling organisms. chemsafetypro.com Specific Koc values for this compound are not widely published, but this parameter is fundamental in any comprehensive environmental risk assessment.

Leaching Potential and Groundwater Contamination Pathways

The leaching of this compound is the downward movement of the herbicide through the soil profile with percolating water. This process is a significant pathway for potential groundwater contamination. wa.gov The likelihood of a pesticide to leach is influenced by its chemical properties, soil characteristics, and environmental conditions. wa.gov

Herbicides with high water solubility and low sorption to soil particles have a higher potential to leach. researchgate.net Conversely, strong sorption to soil organic matter and clay minerals reduces the amount of this compound available in the soil solution for transport, thereby decreasing its leaching potential. scielo.brresearchgate.net

Soil properties such as texture, structure, and organic matter content are critical in determining leaching. fairway-is.eu Sandy soils with low organic matter content generally have higher permeability and lower sorption capacity, leading to a greater risk of leaching compared to clayey soils with high organic matter. researchgate.net The presence of macropores in the soil can also facilitate the rapid transport of herbicides to deeper soil layers and groundwater. researchgate.net

The amount and intensity of rainfall or irrigation also play a crucial role. fairway-is.eu Heavy rainfall events can exceed the soil's infiltration capacity, leading to increased water flow through the soil profile and enhanced leaching of dissolved herbicides. fairway-is.eu

Volatilization Dynamics from Environmental Surfaces

Volatilization is the process by which a substance transforms from a solid or liquid state into a gaseous state and moves into the atmosphere. revize.com For herbicides like this compound, volatilization can occur from soil, water, and plant surfaces. cambridge.org This process is influenced by the herbicide's vapor pressure, environmental conditions, and soil properties. awsjournal.org

Herbicides with a high vapor pressure have a greater tendency to volatilize. cambridge.org Temperature is a key factor, as higher temperatures increase the vapor pressure of the herbicide, leading to greater volatilization. cambridge.orgrivm.nl Wind speed also affects volatilization by removing the herbicide vapor from the surface, thus maintaining a concentration gradient that drives further volatilization. rivm.nl

From soil surfaces, the presence of water can enhance volatilization. rivm.nl Water molecules can compete with nonpolar organic compounds for adsorption sites on soil particles, increasing the amount of the herbicide in the soil air and making it more susceptible to volatilization. rivm.nl However, if the soil surface becomes dry, volatilization can be significantly reduced. rivm.nl Sealing the soil surface with a layer of water, through irrigation, can suppress the off-gassing of volatile compounds. nih.gov

Runoff and Surface Water Contamination Pathways

Runoff is the movement of water over the land surface, which can transport dissolved herbicides and those adsorbed to eroded soil particles into surface water bodies like rivers, lakes, and streams. nih.govfao.org This is a major pathway for the contamination of surface water by agricultural pesticides. researchgate.net

The amount of herbicide lost in runoff depends on several factors, including the timing and intensity of rainfall after application, the slope of the land, soil type, and land management practices. fairway-is.eufao.org Runoff is more likely to occur when rainfall intensity exceeds the soil's infiltration capacity. fairway-is.eu

Herbicides with higher water solubility are more prone to be transported in the dissolved phase in runoff water. fao.org Conversely, herbicides with strong sorption to soil particles are primarily transported with eroded sediment. fairway-is.eu The concentration of herbicides in runoff is often highest at the beginning of a runoff event and tends to decrease as the event continues. nih.govfao.org Conservation tillage practices, while beneficial for soil health, can sometimes lead to increased herbicide transport in runoff due to higher herbicide use and runoff volumes. nih.gov

Metabolic and Biotransformation Pathways of Methiobencarb in Biological Systems

General Principles of Xenobiotic Metabolism Relevant to Methiobencarb

The metabolism of foreign compounds (xenobiotics) such as herbicides is a conserved defense mechanism in most living organisms. nih.govmdpi.com This process is typically divided into three phases, which work in concert to detoxify and eliminate these substances. nih.gov

Phase I (Modification): The primary goal of Phase I is to introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the xenobiotic molecule. nih.gov This is achieved through reactions like oxidation, reduction, and hydrolysis. nih.gov These reactions increase the molecule's polarity and provide sites for subsequent Phase II reactions. The cytochrome P450 (CYP) monooxygenase superfamily of enzymes is a key player in Phase I oxidative metabolism of many herbicides. nih.gov These enzymes catalyze the addition of oxygen atoms to the herbicide structure, a critical first step in detoxification.

Phase II (Conjugation): In this phase, the modified compounds from Phase I, or the parent xenobiotic if it already possesses a suitable functional group, are conjugated with endogenous, water-soluble molecules. nih.gov Common conjugating agents include glutathione, sugars (like glucose), and amino acids. This process is catalyzed by transferase enzymes, such as glutathione S-transferases (GSTs). The resulting conjugates are significantly more water-soluble, less toxic, and more easily transported and sequestered within the organism.

Phase III (Compartmentalization/Excretion): In the final phase, the conjugated metabolites are transported and removed from the cell. In plants, this often involves sequestration into the vacuole, effectively removing the detoxified compound from metabolically active parts of the cell. In other organisms, these conjugates are excreted from the body. nih.gov

This three-phase system ensures the efficient and safe removal of potentially harmful substances like this compound from biological systems.

Metabolic Fates of this compound in Model Organisms

The specific pathways of this compound metabolism have been studied in model organisms, particularly in plants like rice, where it is used as a selective herbicide, and in various soil microorganisms responsible for its environmental degradation. Due to the limited specific data on this compound, information from the closely related and structurally similar herbicide, Thiobencarb (B1683131), is often used as a reliable proxy to understand its metabolic fate.

In plants, this compound is rapidly absorbed and metabolized, which is a key basis for its selectivity between tolerant crop species and susceptible weeds. The detoxification process involves a series of conjugation, oxidative, and reductive reactions.

Once inside the plant, a primary detoxification route for thiocarbamate herbicides is conjugation. Phase II enzymes, particularly glutathione S-transferases (GSTs), play a crucial role. GSTs catalyze the conjugation of the herbicide molecule (or its Phase I metabolite) with the tripeptide glutathione. This reaction typically involves the cleavage of the thioester bond and attachment of glutathione, rendering the herbicide inactive.

Following initial metabolism, the resulting products can be further processed. The glutathione conjugate can be broken down, and the remaining cysteine conjugate can be further modified. Additionally, metabolites containing hydroxyl groups, introduced during Phase I oxidation, can be conjugated with sugars like glucose. These conjugation processes significantly increase the water solubility of the metabolites, facilitating their transport and storage within the plant cell, primarily in the vacuole. nih.gov While specific conjugates of this compound are not extensively detailed in available literature, the general pathways for thiocarbamates suggest the formation of glutathione and sugar adducts are highly probable.

Phase I metabolic reactions, primarily oxidation, are critical for preparing the this compound molecule for conjugation. In rice plants, Thiobencarb, a close analog, is known to undergo rapid metabolism. koreascience.kr The potential degradation products identified suggest that oxidative pathways are key. koreascience.kr

Key oxidative reactions include:

S-oxidation: The sulfur atom in the thiocarbamate linkage is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. For Thiobencarb, the formation of thiobencarb sulfoxide and 4-chlorobenzylmethyl sulfone has been reported as potential metabolites in rice. koreascience.kr

Hydroxylation: The aromatic ring or alkyl side chains of the molecule can be hydroxylated by cytochrome P450 enzymes. This introduces a polar hydroxyl (-OH) group, which serves as a reactive site for subsequent Phase II conjugation reactions.

Hydrolysis: The ester or carbamate (B1207046) linkage can be cleaved through hydrolysis, breaking the molecule into smaller, more manageable fragments. Hydrolysis of the thioester bond is a significant degradation step for thiocarbamates.

These oxidative and hydrolytic transformations reduce the phytotoxicity of this compound and facilitate its ultimate detoxification through conjugation and sequestration. nih.gov

Table 1: Potential Metabolites of Thiobencarb (as a proxy for this compound) in Rice This table is based on data for the related compound Thiobencarb.

| Metabolite Name | Metabolic Pathway |

|---|---|

| Thiobencarb sulfoxide | S-oxidation |

| 4-chlorobenzylmethyl sulfone | S-oxidation |

| 4-chlorobenzylaldehyde | Hydrolysis/Oxidation (Identified in soil) |

Microbial Biotransformation of this compound

Microorganisms in soil and water play a fundamental role in the environmental degradation of this compound. copernicus.org Bacteria and fungi possess diverse enzymatic systems capable of using this herbicide as a source of carbon and energy or transforming it cometabolically.

The primary step in microbial degradation of many carbamate pesticides is the hydrolysis of the carbamate or ester linkage. nih.gov This initial cleavage breaks the molecule into less complex intermediates that can then enter central metabolic pathways. Studies on Thiobencarb have identified several bacterial strains and consortia capable of its degradation under both anaerobic and aerobic conditions.

Under anaerobic conditions, a mixed culture of Dechloromonas sp., Thauera sp., and Azoarcus sp. has been shown to degrade Thiobencarb. nih.gov The proposed pathway involves initial dechlorination to produce benzyl mercaptan, which is subsequently degraded into intermediates such as 4-chlorobenzyl alcohol, 4-chlorobenzoic acid, and finally benzoic acid. nih.gov

Under aerobic conditions, bacterial consortia containing genera such as Azospirillum, Ochrobactrum, Sphingobium, and Sphingomonas efficiently degrade Thiobencarb. nih.gov The degradation proceeds primarily through oxidative and hydrolytic processes, resulting in more hydrophilic metabolites like carbamothioic acid, diethyl-, S-ethyl ester, and benzenecarbothioic acid, S-methyl ester. nih.gov

Table 2: Microbial Metabolites of Thiobencarb (as a proxy for this compound) This table is based on data for the related compound Thiobencarb.

| Metabolite Name | Condition | Microbial Genera Involved |

|---|---|---|

| Benzyl mercaptan | Anaerobic | Dechloromonas |

| 4-chlorobenzyl alcohol | Anaerobic | Thauera, Azoarcus |

| 4-chlorobenzoic acid | Anaerobic | Thauera, Azoarcus |

| Benzoic acid | Anaerobic | Azoarcus |

| Carbamothioic acid, diethyl-, S-ethyl ester | Aerobic | Azospirillum, Ochrobactrum, etc. |

| Benzenecarbothioic acid, S-methyl ester | Aerobic | Azospirillum, Ochrobactrum, etc. |

Identification of Microbial Enzyme Systems Involved in Degradation

The microbial breakdown of this compound is mediated by specific enzymes. While the complete enzymatic pathways are still under investigation, the identified metabolites allow for the inference of the enzyme classes involved.

Hydrolases: Carboxyl ester hydrolases (esterases) are key enzymes that catalyze the initial hydrolytic cleavage of the thioester bond in thiocarbamate herbicides. nih.gov This is often the rate-limiting step in the degradation pathway, breaking the parent compound into an alcohol, a thiol, and an amine.

Oxygenases/Hydroxylases: Monooxygenases and dioxygenases are crucial for the oxidation of aromatic rings and alkyl chains. These enzymes introduce hydroxyl groups, making the molecule more susceptible to ring cleavage and further degradation.

Dehalogenases: In anaerobic degradation, reductive dehalogenases are responsible for removing chlorine atoms from the aromatic ring, a critical detoxification step. nih.gov

Carboxylases: In some anaerobic pathways, carboxylation of the aromatic ring can be an initial activation step, as seen in the degradation of other aromatic compounds like benzene. nih.gov

The concerted action of these microbial enzyme systems ensures the complete mineralization of this compound in the environment. researchgate.net

Characterization of Microbial Metabolites

Detailed studies specifically identifying the microbial metabolites of this compound are limited in the available scientific literature. However, the metabolic pathway can be inferred from research on the anaerobic degradation of thiobencarb, a closely related thiocarbamate herbicide. The primary distinction between the two compounds is the substitution on the benzene ring: a methoxy group in this compound and a chlorine atom in thiobencarb.

Based on the degradation of thiobencarb, it is plausible that the microbial metabolism of this compound follows a similar pathway, initiated by the cleavage of the thioester bond. This would likely result in the formation of intermediates such as 4-methoxybenzyl mercaptan, which can be further metabolized to 4-methoxybenzyl alcohol and subsequently oxidized to 4-methoxybenzoic acid.

Table 1: Postulated Microbial Metabolites of this compound Based on Thiobencarb Degradation

| Precursor Compound | Postulated this compound Metabolite | Corresponding Thiobencarb Metabolite |

| This compound | 4-methoxybenzyl mercaptan | 4-chlorobenzyl mercaptan |

| 4-methoxybenzyl mercaptan | 4-methoxybenzyl alcohol | 4-chlorobenzyl alcohol |

| 4-methoxybenzyl alcohol | 4-methoxybenzoic acid | 4-chlorobenzoic acid |

It is important to note that this proposed pathway is based on the metabolism of a structurally analogous compound and requires direct experimental verification for this compound.

Non-Target Biota Metabolism of this compound (e.g., aquatic invertebrates, terrestrial insects)

Comparative Metabolic Pathways Across Species

The metabolic pathways of thiocarbamate herbicides can vary among different species, influenced by the presence and activity of specific enzymes. In general, the degradation of these herbicides in moist soils and within organisms is relatively rapid. The initial steps of metabolism in non-target biota are likely to mirror those in microbial systems, involving the breakdown of the core structure. However, the subsequent conjugation and excretion pathways may differ significantly between invertebrates and microorganisms.

Role of Biotransformation Enzymes in this compound Processing

In insects, a diverse group of enzymes known as cytochrome P450 monooxygenases (P450s) are central to the metabolism of foreign compounds, including herbicides. nih.govnih.gov These enzymes catalyze a variety of oxidative reactions that serve to detoxify xenobiotics. nih.govnih.gov It is highly probable that P450s are involved in the initial oxidative degradation of this compound in susceptible insect species.

The action of P450s can lead to the hydroxylation of the this compound molecule, increasing its water solubility and facilitating further metabolism and excretion. The expression and activity of these enzymes can be induced by exposure to xenobiotics, representing an adaptive response to chemical stress. nih.govnih.gov The diversity of P450 genes within an insect's genome allows for a broad range of substrates to be metabolized, contributing to the development of resistance to insecticides and potentially other xenobiotics like herbicides. nih.gov

Table 2: Key Enzyme Family in Xenobiotic Metabolism

| Enzyme Family | General Function in Insects | Potential Role in this compound Metabolism |

| Cytochrome P450s | Catalyze oxidative detoxification of xenobiotics. nih.govnih.gov | Initial oxidative degradation and hydroxylation. |

Further research is necessary to fully elucidate the specific metabolic pathways and the full suite of enzymes involved in the biotransformation of this compound across a range of non-target organisms.

Mechanisms of Resistance to Methiobencarb

Biochemical Resistance Mechanisms

Biochemical resistance involves changes within the plant that prevent the herbicide from effectively inhibiting its target site. These mechanisms are broadly categorized into modifications of the target enzyme itself or enhanced detoxification of the herbicide compound.

Target-Site Modification or Overexpression

The designated target for Methiobencarb and other thiocarbamate herbicides is the Very Long-Chain Fatty Acid Elongase (VLCFAE) enzyme system. ariashimi.irjst.go.jp These enzymes are crucial for the biosynthesis of very-long-chain fatty acids (VLCFAs), which are essential components of surface waxes and suberin. nih.gov Inhibition of VLCFAEs disrupts the formation of these protective layers, leading to the death of emerging seedlings. ariashimi.ir

Despite the clear identification of VLCFAE as the target, resistance due to target-site modification (TSR) is exceptionally rare for this class of herbicides. mdpi.comnih.gov Several hypotheses explain this low incidence:

Multiple Targets: Thiocarbamate herbicides inhibit several different elongase enzymes within the VLCFAE complex. mdpi.comnih.gov A single mutation in one enzyme would likely be insufficient to confer resistance, and multiple concurrent mutations could be lethal to the plant. mdpi.com

Essential Function: The VLCFAE enzymes perform critical functions in plant development. Mutations significant enough to prevent herbicide binding might also impair the enzyme's natural function to a lethal degree. mdpi.com

As of current research, there are no documented cases of resistance in weeds being conferred by specific mutations in VLCFAE genes or by the overexpression of these target enzymes. researchgate.net

Enhanced Detoxification by Metabolic Enzymes (e.g., P450 Monooxygenases, Glutathione S-Transferases)

The most significant mechanism of resistance to this compound is enhanced metabolic detoxification, a form of non-target-site resistance (NTSR). bioone.orgresearchgate.net This pathway involves enzymes that modify the herbicide molecule into a non-toxic form, which can then be safely sequestered.

Cytochrome P450 Monooxygenases (P450s): While P450s are major contributors to metabolic resistance for many herbicides, their role in Thiobencarb (B1683131) resistance in species like Echinochloa phyllopogon is unique. Studies have demonstrated that resistance to Thiobencarb is not conferred by the overexpression of the well-characterized P450 genes CYP81A12 and CYP81A21. bioone.orgresearchgate.net These specific genes are responsible for metabolism-based cross-resistance to a wide array of other herbicides, including acetolactate synthase (ALS) and acetyl-CoA carboxylase (ACCase) inhibitors, but they fail to confer resistance to Thiobencarb. researchgate.netbioone.org This indicates that if P450s are involved, it is a different, as-yet-uncharacterized set of these enzymes.

Glutathione S-Transferases (GSTs): There is strong evidence suggesting that GSTs play a crucial role in detoxifying thiocarbamate herbicides. GSTs are phase II detoxification enzymes that catalyze the conjugation of glutathione to various toxic compounds, including herbicides, making them more water-soluble and less toxic. The phi class of GSTs (GSTFs), in particular, has been documented to exhibit high activity towards thiocarbamate herbicides. This enzymatic action is a primary mechanism for herbicide selectivity in tolerant crops and is a key pathway for evolved resistance in weeds.

Non-Biochemical Resistance Mechanisms

Non-biochemical resistance mechanisms, also classified under NTSR, prevent the herbicide from reaching its target site in a lethal concentration without chemically modifying the herbicide molecule itself.

Reduced Uptake or Increased Efflux

This mechanism involves modifications to the plant's cuticle, plasma membrane, or transport systems that either reduce the initial absorption of the herbicide through the roots and shoots or actively pump the herbicide out of the cells (efflux). While reduced uptake and translocation have been identified as resistance mechanisms for other herbicides, current research has not specifically documented this as a significant mechanism of resistance to this compound or Thiobencarb in weed populations. bioone.org

Sequestration and Compartmentalization

In this mechanism, the herbicide is transported and trapped in cellular compartments, such as the vacuole, where it cannot reach its target site in the endoplasmic reticulum. This compartmentalization effectively removes the herbicide from the cytosol. As with reduced uptake, there is currently a lack of specific scientific evidence to confirm vacuolar sequestration as a primary mechanism for resistance to this compound.

Genetic Basis of this compound Resistance

The genetic foundation of resistance to this compound is an area of active investigation. Genetic analysis of resistant Echinochloa phyllopogon populations has provided a critical insight: the trait for Thiobencarb resistance segregates independently from the P450-based (CYP81A12/CYP81A21) cross-resistance mechanism. bioone.orgresearchgate.net

This genetic independence confirms that Thiobencarb resistance is endowed by a distinct and uncharacterized NTSR mechanism. bioone.orgresearchgate.net While the specific genes responsible for this resistance have not yet been identified, the research points towards genes encoding metabolic enzymes other than the commonly implicated P450s, with GSTs being strong candidates. The inheritance of this resistance is understood to be a result of the selection of pre-existing genetic traits within weed populations under the continuous pressure of herbicide application. bioone.org

Research Findings on Thiobencarb Resistance

The following table presents data from dose-response studies on resistant (R) and susceptible (S) biotypes of Echinochloa species, quantifying the level of resistance to Thiobencarb. The GR50 value represents the herbicide dose required to inhibit growth by 50%.

| Weed Species | Biotype | GR50 (kg ai/ha) | Resistance Factor (R/S Ratio) | Source |

|---|---|---|---|---|

| Echinochloa phyllopogon | Susceptible (S) | 0.24 | - | ucdavis.edu |

| Echinochloa phyllopogon | Resistant (R1) | 1.9 | 7.8 | ucdavis.edu |

| Echinochloa phyllopogon | Resistant (R2) | >3.2 | >13.3 | ucdavis.edu |

| Echinochloa oryzoides | Susceptible (S) | 0.11 | - | ucdavis.edu |

| Echinochloa oryzoides | Resistant (R) | 2.5 | 21.9 | ucdavis.edu |

Population Genetics of Resistance Development

The development and spread of this compound resistance are governed by principles of population genetics, where selection pressure from repeated herbicide applications favors the survival and reproduction of resistant individuals.

A study on the genetic diversity of this compound-resistant and susceptible populations of early watergrass (Echinochloa oryzoides) in California rice fields provided valuable insights into the population genetics of resistance. Using microsatellite markers, researchers found low levels of genetic variation within populations, which is consistent with a highly self-pollinating species oipub.com. Interestingly, susceptible populations tended to exhibit greater genetic diversity than resistant populations oipub.com.

The study also revealed significant genetic differentiation among populations, with this differentiation being more pronounced among susceptible populations than among resistant ones. A key finding was the positive correlation between genetic distance and geographic distance for resistant populations, as determined by a Mantel test oipub.comcambridge.org. This suggests that the spread of resistance is not a random process. The results point to a combination of short- and long-distance seed dispersal as a primary means of resistance dissemination oipub.com. Furthermore, the genetic data are consistent with the occurrence of multiple, independent evolutionary events of resistance within the Sacramento Valley region oipub.comcambridge.org. This indicates that resistance is not solely spreading from a single origin but is also arising independently in different locations.

| Population Genetic Factor | Observation in this compound-Resistant Echinochloa oryzoides | Implication for Resistance Spread |

| Genetic Diversity | Low within-population diversity; susceptible populations are more diverse than resistant ones. oipub.comcambridge.org | Suggests a strong selective sweep where a few resistant genotypes have become dominant. |

| Genetic Differentiation | High among populations, particularly among susceptible populations. oipub.comcambridge.org | Indicates limited gene flow between some populations and localized adaptation. |

| Correlation of Genetic and Geographic Distance | Positive correlation observed for resistant populations. oipub.comcambridge.org | Supports the role of seed dispersal in the spread of resistance, with closer populations being more genetically similar. |

| Origin of Resistance | Evidence for multiple, independent evolutionary events. oipub.com | Resistance is not solely from a single source but is emerging independently in different locations under similar selection pressures. |

Cross-Resistance Patterns with Other Carbamate (B1207046) Herbicides

Cross-resistance occurs when a weed population develops resistance to a particular herbicide and, as a result, also becomes resistant to other herbicides with the same or a similar mechanism of action, even if those herbicides have not been previously applied.

In the case of this compound, the primary mechanism of resistance identified so far is enhanced metabolism through cytochrome P450s and glutathione S-transferases nih.gov. This type of non-target-site resistance has the potential to confer broad cross-resistance to other herbicides that are detoxified by the same enzymes.

A study on a resistant population of Echinochloa oryzoides found that it also exhibited multiple resistance and cross-resistance to herbicides from different classes, including Acetolactate Synthase (ALS) inhibitors, Acetyl-CoA Carboxylase (ACCase) inhibitors, and hormone-based herbicides nih.gov. This suggests that the metabolic pathways conferring resistance to this compound in this population may also be effective against a range of other herbicides.

Research on late watergrass (Echinochloa phyllopogon) has documented resistance to another thiocarbamate herbicide, molinate, in populations also resistant to this compound researchgate.net. This indicates a potential for cross-resistance between these two herbicides, which share a similar chemical structure and mode of action.

However, it is crucial to note that the metabolic pathways are highly specific. The same research on E. phyllopogon demonstrated a lack of cross-resistance between this compound and a suite of other herbicides detoxified by the CYP81A P450 enzymes cambridge.org. This highlights the complexity of predicting cross-resistance patterns based solely on the involvement of broad enzyme families. The specific enzymes involved and their substrate affinity are critical determinants of the cross-resistance profile.

Detailed studies focusing specifically on the cross-resistance patterns of this compound-resistant populations with a wide range of other carbamate and thiocarbamate herbicides are still limited.

Agricultural and Ecological System Impacts of Methiobencarb

Agro-Ecological Role and Application Modalities

Methiobencarb is primarily utilized as a selective, pre-emergence and early post-emergence herbicide in rice paddies to control annual grasses, sedges, and some broadleaf weeds. Its application is crucial in the early stages of rice growth to minimize competition for nutrients, water, and light, thereby securing crop establishment and yield potential.

Application of this compound is typically done by broadcasting granular formulations into the paddy water or by spraying liquid formulations. The timing of application is critical to its efficacy and selectivity, with treatments generally applied before weed emergence or at their very early growth stages. The compound's mode of action involves the inhibition of lipid synthesis in susceptible plants, leading to the disruption of cell membrane formation and ultimately, plant death.

Influence on Crop Physiology and Productivity (e.g., nutrient uptake, stress response mechanisms)

While this compound is designed to be selective for rice, its application can have physiological effects on the crop itself. Research on the direct impact of this compound on rice nutrient uptake and stress response is not extensively detailed in the provided search results. However, general principles of herbicide-crop interaction suggest that while selective herbicides are designed to minimize harm to the crop, some level of physiological stress can occur. This can manifest as temporary growth inhibition or alterations in metabolic processes.

Non-Target Plant Interactions and Ecological Consequences

The application of this compound in rice paddies inevitably leads to its presence in the aquatic environment, where it can interact with non-target plants and other organisms, leading to ecological consequences.

Impact on Non-Target Flora Biodiversity within Agricultural Settings

Herbicides, by their nature, are designed to kill plants, and their effects can extend beyond the targeted weed species. Runoff from treated rice fields can introduce this compound into adjacent water bodies, potentially harming native aquatic plants and algae. Studies on various paddy herbicides have shown toxic effects on algae, which form the base of the aquatic food web nih.govresearchgate.net. The widespread and long-term use of herbicides has been linked to alterations in the weed species present in rice fields, and a reduction in nitrogen-fixing cyanobacteria, which are crucial for soil fertility researchgate.net. The specific impact of this compound on the biodiversity of non-target flora in and around rice paddies requires more targeted research to fully understand its ecological footprint.

Indirect Ecological Effects on Associated Biota

The effects of this compound extend beyond direct toxicity to plants and can have indirect consequences for the animal life within the agro-ecosystem. The alteration of plant communities, both weeds and non-target aquatic flora, can impact organisms that rely on them for food and habitat.

Role in Agricultural Sustainability Frameworks

The use of chemical herbicides like this compound is a key consideration within the broader context of agricultural sustainability. The goal is to balance the need for effective weed control with the imperative to minimize environmental harm and ensure the long-term viability of agricultural systems.

Integration into Integrated Pest Management (IPM) Strategies

Integrated Pest Management (IPM) is a holistic approach that combines various pest control methods to minimize reliance on chemical pesticides. In the context of weed management in rice, IPM strategies can include cultural practices, mechanical weeding, and the judicious use of herbicides like this compound.

Assessment of Long-Term Ecological Footprint in Intensive Agriculture

The long-term ecological footprint of a pesticide in intensive agricultural settings is determined by its persistence in the environment, its effects on non-target organisms and soil health, and its potential for off-site migration. For this compound (also known as thiobencarb), a selective thiocarbamate herbicide used extensively in rice cultivation, its ecological impact is primarily linked to its behavior in soil and water systems. Assessments focus on its degradation rate, its influence on soil microbial communities, and its mobility in runoff from treated fields.

Persistence and Degradation Dynamics in Soil

The persistence of this compound in agricultural soils is a critical factor in its long-term ecological footprint. Generally, thiocarbamate herbicides persist for relatively short periods, with microbial degradation being the primary mechanism of dissipation ucanr.edu. Studies indicate that this compound disappears much more rapidly in non-sterilized moist soil compared to sterilized soil, confirming that soil microbes are largely responsible for its breakdown ucanr.edu.

Research conducted on its degradation kinetics in new reclaimed calcareous soil in Egypt showed that this compound residues decreased rapidly within the first five days after application ekb.eg. The estimated half-life in this study was 10.24 days, following a first-order kinetics model ekb.eg. This relatively short half-life suggests that the herbicide does not persist in the soil for extended periods, reducing the likelihood of long-term accumulation from repeated annual applications. One study noted that there was no evidence of residue build-up after continuous application of the herbicide in the same plots researchgate.net.

Degradation of this compound in Sandy Clay Loam Soil

This table shows the percentage of this compound residue remaining in soil at various time points after application.

| Days After Treatment | Residue Remaining (%) | Source |

|---|---|---|

| 2 | 57.63% | ekb.eg |

| 5 | 47.18% | ekb.eg |

| 14 (approx.) | ~25% | ekb.eg |

Impact on Soil Microbial Communities

The extensive application of this compound can lead to significant shifts in the indigenous bacterial communities within paddy soil and sediment researchgate.net. The long-term ecological impact is complex, as the herbicide can have both inhibitory and stimulatory effects on microbial populations depending on its concentration.

Detailed research findings indicate that while this compound can alter bacterial diversity, its application at lower, recommended field rates can paradoxically stimulate microbial activity. One study found that this compound increased the proliferation of total bacteria, actinomycetes, and fungi by 57.3%, 36.6%, and 55.2%, respectively, compared to untreated soil researchgate.net. This stimulation of microbial biomass can result in greater retention and mineralization of oxidizable organic carbon and total nitrogen in the soil researchgate.net. The degradation of this compound is facilitated by specific bacterial phyla, and augmenting the soil with cultures of Dechloromonas sp., Thauera sp., and Azoarcus sp. has been shown to significantly increase the rate of its breakdown researchgate.net.

Effect of this compound (at Field Application Rate) on Soil Microbial Populations

This table summarizes the observed percentage increase in different microbial groups in soil treated with this compound compared to an untreated control.

| Microbial Group | Increase in Proliferation (%) | Source |

|---|---|---|

| Total Bacteria | 57.3% | researchgate.net |

| Actinomycetes | 36.6% | researchgate.net |

| Fungi | 55.2% | researchgate.net |

Off-Site Transport and Aquatic System Contamination

A significant aspect of this compound's ecological footprint is its potential for runoff from treated rice paddies into adjacent aquatic environments nih.govresearchgate.net. Because rice fields are flooded during the growing season, pesticides applied to them can be released into agricultural ditches and streams through controlled drainage or overflow nih.gov. This release of paddy water containing this compound can pose ecological risks to non-targeted aquatic organisms researchgate.netresearchgate.net.

The management of paddy water is a critical factor in mitigating these risks. Research using the Rice Water Quality Model (RICEWQ) has demonstrated that implementing a mandatory water holding period after herbicide application is crucial for reducing the concentration of this compound in discharged water researchgate.net. Extending the holding time allows for more of the herbicide to degrade or be adsorbed by soil particles.

Impact of Water Holding Period on this compound Concentration in Runoff

This table illustrates the effectiveness of extending the water holding period in a paddy field on reducing the concentration of this compound in the water that is eventually released.

| Water Holding Period | Reduction in this compound Concentration | Source |

|---|---|---|

| 6 Days | Baseline | researchgate.net |

| 30 Days | 64% | researchgate.net |

Q & A

Q. What strategies mitigate bias in meta-analyses of this compound’s ecotoxicological risks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.